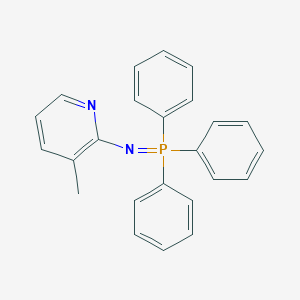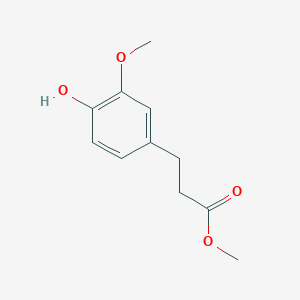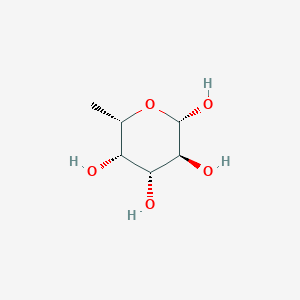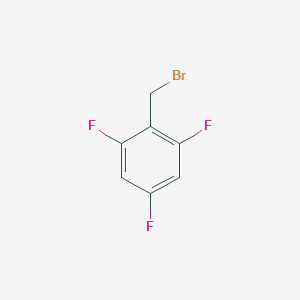
3-Carbamylthioalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of the amino acid, methionine.
作用機序
The exact mechanism of action of 3-Carbamylthioalanine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
生化学的および生理学的効果
3-Carbamylthioalanine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of SAM. This leads to a decrease in SAM levels, which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Carbamylthioalanine has also been shown to increase the activity of the enzyme, cystathionine gamma-lyase (CSE), which is involved in the metabolism of homocysteine. This leads to a decrease in homocysteine levels, which is associated with a reduced risk of cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using 3-Carbamylthioalanine in lab experiments is its ability to inhibit the activity of MAT and reduce SAM levels. This makes it a useful tool for studying the role of SAM in various biological processes. However, one of the limitations of using 3-Carbamylthioalanine is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the concentrations used in lab experiments are non-toxic.
将来の方向性
There are several future directions for the study of 3-Carbamylthioalanine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its therapeutic potential and identify new targets for drug development. Another direction is to investigate its potential use as a biomarker for various diseases. It has been shown to be elevated in certain cancers and may be a useful diagnostic tool. Finally, further studies are needed to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of methionine and has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
合成法
3-Carbamylthioalanine is synthesized in the body through the metabolic breakdown of methionine. Methionine is first converted to S-adenosylmethionine (SAM), which then undergoes a series of reactions to produce S-methyl-5'-thioadenosine (MTA). MTA is further metabolized to produce 3-Carbamylthioalanine.
科学的研究の応用
3-Carbamylthioalanine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-amino-3-carbamoylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamylthioalanine | |
CAS RN |
2072-71-1 |
Source


|
| Record name | S-Carbamoylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

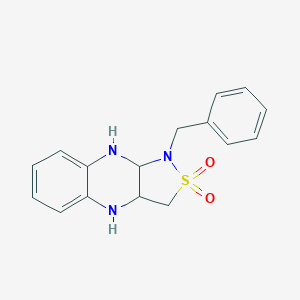
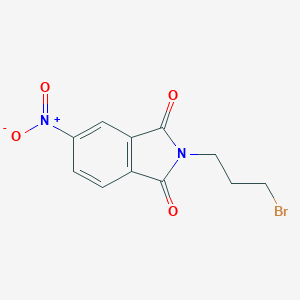
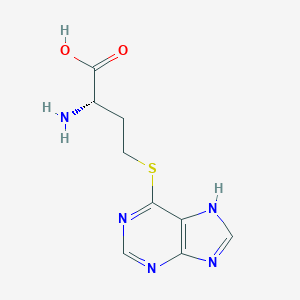
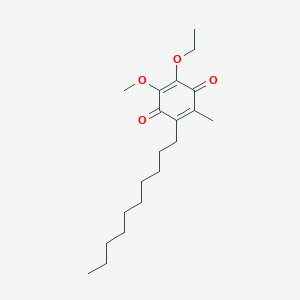
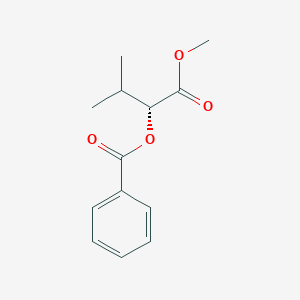
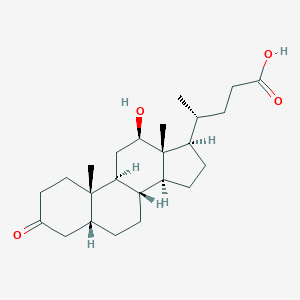
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
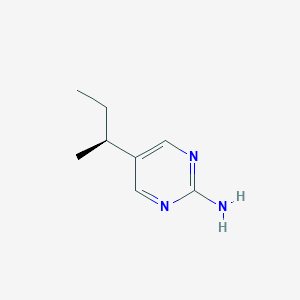
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
